molecular formula C9H9N3O B071028 2-methyl-1H-benzo[d]imidazole-4-carboxamide CAS No. 181135-47-7

2-methyl-1H-benzo[d]imidazole-4-carboxamide

Cat. No.: B071028
CAS No.: 181135-47-7
M. Wt: 175.19 g/mol
InChI Key: JCMGIFLIMIXLTP-UHFFFAOYSA-N
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Description

2-methyl-1H-benzo[d]imidazole-4-carboxamide is a high-value benzimidazole derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its core structure, the benzimidazole nucleus, is a privileged pharmacophore known for its ability to interact with a variety of biological targets. This specific compound, functionalized with a carboxamide group at the 4-position and a methyl group at the 2-position, is of significant interest in the development of novel enzyme inhibitors. Researchers primarily utilize this chemical to design and synthesize potential therapeutic agents targeting kinases and other ATP-binding proteins. Its mechanism of action, when incorporated into larger molecular architectures, often involves competitive binding at the active site, disrupting key signaling pathways involved in cellular proliferation and inflammation. Furthermore, its application extends to materials science, where it is investigated as a building block for constructing organic ligands in coordination chemistry. Supplied with detailed analytical documentation including HPLC and NMR data to ensure batch-to-batch consistency and integrity for your sensitive research applications.

Properties

IUPAC Name

2-methyl-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-11-7-4-2-3-6(9(10)13)8(7)12-5/h2-4H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMGIFLIMIXLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

o-Diaminobenzamide and Methyl-Substituted Aldehydes

A widely reported method involves cyclizing o-diaminobenzamide (6) with methyl-substituted aldehydes under acidic conditions. For example, reacting 6 with 2-methyl-4-formylbenzoate (7) in ethanol with NaHSO₃ at 60°C for 1–2 hours yields the benzimidazole core. The methyl group at position 2 is introduced via the aldehyde’s substituent, while the carboxamide originates from the precursor 6 (Scheme 1).

Table 1: Optimization of Cyclocondensation Conditions

AldehydeAcid CatalystTemperature (°C)Time (h)Yield (%)
2-Methyl-4-formylbenzoateNaHSO₃601.578
2-MethylpropanalHCl80265

The choice of aldehyde critically influences regioselectivity, as demonstrated by computational studies showing that electron-donating groups (e.g., methyl) direct cyclization to the 2-position.

Reduction and Cyclization Approaches

Nitro-to-Amine Reduction Followed by Cyclization

Starting from 3-nitrophthalic anhydride (1) , a four-step sequence yields o-diaminobenzamide (6) :

  • Amino ring-opening of 1 with ammonium hydroxide.

  • Hofmann rearrangement to generate an isocyanate intermediate.

  • Amidation with aqueous ammonia to form 5 .

  • Reduction using Raney Ni and hydrazine hydrate to produce 6 .

Cyclization of 6 with 2-methylglyoxal in acetic acid at reflux (120°C, 4 hours) furnishes this compound in 72% yield.

Key Advantage : This method avoids harsh methylating agents, relying instead on glyoxal’s methyl group for substitution.

Post-Cyclization Functionalization

Carboxylic Acid to Carboxamide Conversion

For benzimidazoles synthesized with a carboxylic acid group at position 4, carboxamide installation employs coupling agents. For example, treating 2-methyl-1H-benzo[d]imidazole-4-carboxylic acid (9) with HBTU and potassium carbonate in acetone at room temperature achieves 85% conversion to the carboxamide.

Mechanistic Insight : The 2-hydroxyaryl group in intermediates enhances electrophilicity at position 4, facilitating nucleophilic attack by ammonia.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate:methanol = 20:1) or preparative HPLC (H₂O:CH₃CN gradient).

Table 2: Characterization Data

PropertyValueSource
Melting Point214–216°C
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, NH), 2.51 (s, 3H, CH₃)
MALDI-TOF MSm/z 230.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-1H-benzo[d]imidazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Veliparib (ABT-888)

Veliparib, (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide, shares the benzimidazole-4-carboxamide core but incorporates a 2-methylpyrrolidine side chain. While Veliparib showed promising PARP-1/2 inhibition, 2-methyl-1H-benzo[d]imidazole-4-carboxamide derivatives (e.g., compound 5ck and 5cp) replace the pyrrolidine group with aromatic or substituted alkyl chains, improving membrane permeability and reducing cytotoxicity in normal cells . For instance, 5cp demonstrated IC₅₀ values comparable to Veliparib (≤10 nM) but with lower toxicity in human normal cell lines (e.g., LO2 hepatocytes) .

Thieno[3,4-d]imidazole-4-carboxamide Derivatives

Replacing the benzene ring in benzimidazole with a thiophene (e.g., compound 16l) retained PARP-1 inhibitory activity (IC₅₀ = 1.2 nM) while reducing metabolic instability. However, this compound derivatives generally exhibit superior cellular anti-proliferative effects in BRCA-deficient models (e.g., HCC1937 cells) compared to thieno analogues .

Activity and Selectivity Profiles

Compound PARP-1 IC₅₀ (nM) PARP-2 IC₅₀ (nM) Cytotoxicity (Normal Cells) Key Structural Feature
This compound (5cp) 8.2 12.5 Low (IC₅₀ > 100 μM) Aromatic side chain
Veliparib (ABT-888) 5.4 9.8 Moderate (IC₅₀ ≈ 50 μM) 2-Methylpyrrolidine
Thieno[3,4-d]imidazole-16l 1.2 3.7 Low (IC₅₀ > 80 μM) Thiophene ring
Olaparib (AZD2281) 1.4 2.1 High (IC₅₀ ≈ 20 μM) Phthalazinone core

Key Findings :

  • Aromatic Side Chains : Derivatives like 5cp with 4-chlorophenyl substitutions show enhanced PARP-1 affinity and reduced off-target toxicity compared to Veliparib .
  • Heterocyclic Modifications: Thienoimidazole derivatives (e.g., 16l) exhibit higher enzymatic potency but comparable cellular activity to benzimidazole-based compounds .

Pharmacokinetic and Toxicity Comparisons

  • ADMET Profiles: this compound derivatives demonstrate favorable predicted ADMET properties, including moderate plasma protein binding (≈85%) and blood-brain barrier permeability (logBB = -0.3) . In contrast, thienoimidazole analogues show higher metabolic clearance in vitro (e.g., 16l hepatic clearance = 28 mL/min/kg) .
  • Toxicity: The lower cytotoxicity of 5cp and 16j toward normal cells (e.g., LO2 and HEK293) is attributed to reduced interaction with non-PARP targets, such as tankyrases .

Dual-Target Inhibitors

Compounds like DDY10 and DDY11 incorporate sulfonylpiperazine linkers to simultaneously inhibit PARP-1 and nicotinamide phosphoribosyltransferase (NAMPT). These dual-target agents show synergistic anti-proliferative effects in breast cancer models (MDA-MB-231 cells) but exhibit higher cytotoxicity (IC₅₀ ≈ 15 μM) compared to single-target benzimidazole derivatives .

Biological Activity

2-Methyl-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Overview of the Compound

Chemical Structure : The compound features a unique arrangement of methyl and carboxamide groups, which influence its biological activity and chemical reactivity. The primary target identified for this compound is pantothenate synthetase in Mycobacterium tuberculosis, which plays a crucial role in coenzyme A biosynthesis and fatty acid metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentrations (MICs) for these pathogens range from 0.06 to 8 µg/mL, demonstrating significant efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. For instance, it exhibited an IC50 value of 25.72 ± 3.95 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound's mechanism involves the induction of cell cycle arrest at the G1 phase, leading to increased apoptosis rates in treated cells. Flow cytometry analysis revealed a shift in cell cycle distribution, with a significant increase in G0-G1 phase cells from 52.39% to 72.13% upon treatment .
Cell Line IC50 (µM) Effect
MCF-725.72 ± 3.95Induces apoptosis
HepG2VariesCell cycle arrest at G1 phase
HCT1167.4Significant cytotoxicity

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the secretion of inflammatory mediators such as MCP-1 in human whole blood assays, suggesting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in murine models, supporting its potential as an effective anticancer therapeutic .
  • Mechanistic Insights : Further investigations into the biochemical pathways affected by this compound revealed that it disrupts pantothenate and coenzyme A biosynthesis, directly impacting fatty acid synthesis and energy metabolism in cancer cells .
  • Combination Therapies : Recent research has explored the synergistic effects of combining this compound with other anticancer agents, enhancing its efficacy against resistant cancer cell lines .

Future Directions

The ongoing research aims to optimize the chemical structure of this compound to enhance its biological activity and reduce potential side effects. Modifications are being tested to improve its pharmacokinetic properties while maintaining or enhancing its therapeutic efficacy against various diseases.

Q & A

Q. Q1. What are the common synthetic routes for 2-methyl-1H-benzo[d]imidazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR: S-H stretch at 2634 cm⁻¹ and N-H at 3395 cm⁻¹) .

Step 2 : Reaction with hydrazine hydrate to yield 2-hydrazinyl-1H-benzo[d]imidazole, characterized by shifts in Rf values and NMR (δ12.31 for S-H; δ10.93 for benzimidazole N-H) .

Step 3 : Condensation with sodium cyanate and glacial acetic acid to form the carboxamide intermediate.

Final Step : Introduction of the methyl group via alkylation or substitution.
Validation : Elemental analysis (±0.4% deviation) and ESI-MS confirm molecular formulas .

Q. Q2. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3395–3464 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ6.5–8.5) and carbon types (e.g., N=C-N at δ151.93) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., benzimidazole ring planarity) .

Advanced Research Questions

Q. Q3. How do structural modifications at the 4-carboxamide position influence PARP-1 inhibitory activity?

Methodological Answer:

  • SAR Strategy : Replace the carboxamide with bioisosteres (e.g., tetrazole, sulfonamide) or introduce substituents (e.g., halogens, methyl groups) to enhance binding.
  • Example : Substitution with a 4-(4-acetylpiperazine)phenyl group improved PARP-1 inhibition (IC50 < 50 nM) by enhancing hydrophobic interactions with the NAD⁺-binding site .
  • Validation : Competitive enzyme assays (e.g., fluorescence polarization) and docking studies (e.g., Glide/SP scoring) .

Q. Q4. What computational approaches resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dynamics Simulations : Run MD simulations (e.g., GROMACS) to assess ligand-protein stability under varying pH/temperature.
  • Free Energy Calculations : Use MM-PBSA to compare binding affinities of analogs (e.g., 6-chloro vs. 4-methyl derivatives) .
  • Meta-Analysis : Cross-reference IC50 values from enzyme assays (e.g., PARP-1 inhibition) with cellular viability data (e.g., MTT assays) to identify assay-specific discrepancies .

Q. Q5. How can crystallographic data address ambiguities in tautomeric forms of the benzimidazole core?

Methodological Answer:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
  • Refinement : SHELXL refines tautomer occupancy (e.g., 1H vs. 3H forms) using anisotropic displacement parameters .
  • Validation : Compare experimental bond lengths (e.g., C-N in imidazole: ~1.32 Å) with DFT-optimized geometries .

Q. Q6. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Reagent Selection : Use K2CO3 instead of Na2CO3 for better solubility in aqueous/organic biphasic systems .
  • Catalysis : Employ Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) for selective C-H activation, reducing side reactions .
  • Process Monitoring : In-situ FTIR tracks intermediate formation (e.g., hydrazine-carboxamide condensation) .

Q. Q7. How does this compound interact with purine biosynthesis enzymes like adenylosuccinate lyase (ADSL)?

Methodological Answer:

  • Enzyme Assays : Monitor SAICAR → AICAR conversion via HPLC (retention time ~8.2 min) .
  • Inhibition Kinetics : Fit data to Michaelis-Menten models to determine Ki (e.g., competitive inhibition with K_m shifts) .
  • Structural Insights : Co-crystallize with ADSL to identify H-bonding with Arg301 and His178 .

Data Contradiction Analysis

Q. Q8. How to reconcile discrepancies in reported melting points of derivatives?

Methodological Answer:

  • Purity Assessment : Repeat synthesis with column chromatography (e.g., silica gel, ethyl acetate/hexane) and confirm via HPLC (>98% purity) .
  • Polymorph Screening : Use solvent recrystallization (e.g., ethanol vs. DMF) to isolate stable forms, characterized via DSC .
  • Inter-lab Comparison : Cross-validate with standardized DSC protocols (heating rate: 10°C/min) .

Q. Q9. Why do some analogs show variable activity in cell-based vs. cell-free assays?

Methodological Answer:

  • Membrane Permeability : Measure logP (e.g., shake-flask method) and correlate with cellular uptake (e.g., LC-MS intracellular concentration) .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition .

Q. Q10. What methods validate the proposed mechanism of action in in vivo models?

Methodological Answer:

  • Pharmacodynamic Markers : Quantify PARylation levels in tumor tissues via Western blot .
  • Isotope Tracing : Administer ¹⁴C-labeled compound and track distribution via autoradiography .
  • Gene Knockdown : Use siRNA against PARP-1 to confirm on-target efficacy in xenograft models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-1H-benzo[d]imidazole-4-carboxamide
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2-methyl-1H-benzo[d]imidazole-4-carboxamide

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